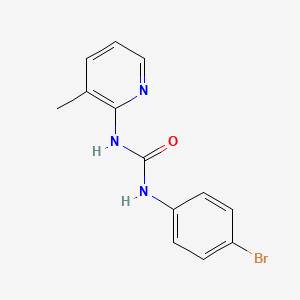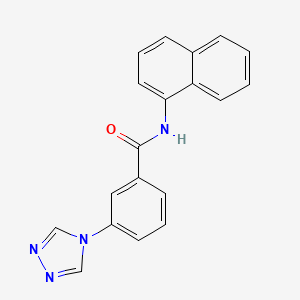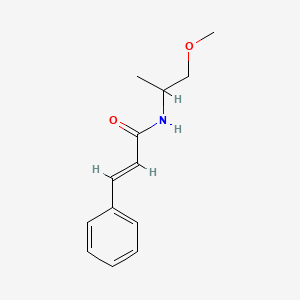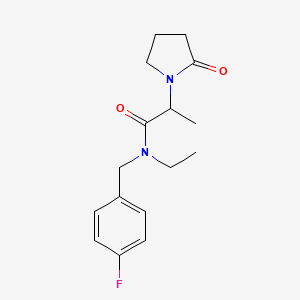
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as BM212, is a synthetic compound that has been the subject of extensive research due to its potential applications in the field of medicine. BM212 belongs to the class of compounds known as pyridinyl ureas, which have been found to have a variety of biological activities. In
作用機序
The mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to inhibit the growth and formation of biofilms, which are communities of microorganisms that can cause infections.
実験室実験の利点と制限
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to have a broad range of biological activities, making it suitable for use in a variety of experiments.
However, there are also some limitations to the use of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments. One limitation is that the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has not been extensively tested in vivo, which means that its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research could be to further investigate the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea and identify the specific enzymes and pathways that it targets. Another area of research could be to test the efficacy of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in vivo, using animal models of cancer and infection. Finally, researchers could explore the potential of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-bromoaniline with 3-methyl-2-pyridinyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a variety of biological activities, including antitumor, antifungal, and antibacterial properties. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to be effective against a range of fungal and bacterial infections, including those caused by Candida albicans and Staphylococcus aureus.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGROTRMXWWAEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)


![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)